1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the 3-position and a 3,5-bis(trifluoromethoxy)phenyl group at the 1-position. The trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing substituents, which likely enhance the compound’s stability and influence its reactivity in synthetic applications.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
InChI Key |
SSGQGJFSYWGUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Synthesis and Preparation
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a chemical intermediate . While specific preparation methods are not detailed in the provided search results, the synthesis likely involves standard organic chemistry techniques. Typical steps in synthesizing similar compounds include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.
Applications in Medicinal Chemistry
This compound serves as an intermediate in synthesizing drugs with potential therapeutic effects. The trifluoromethoxy groups enhance the compound’s lipophilicity and reactivity, which are crucial for interacting with biological targets. Studies involving similar compounds indicate they can modulate enzyme activity or receptor function through covalent bonding with nucleophilic residues in proteins.
Potential Biological Activities
This compound has demonstrated potential biological activities, particularly in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit anti-cancer and anti-diabetic properties. The trifluoromethoxy groups enhance the compound’s ability to interact with biological targets, making it useful for studying enzyme inhibition and protein-ligand interactions. The compound's trifluoromethylthio groups enhance its ability to penetrate cellular membranes, while the bromopropanone moiety can act as an electrophile, interacting with nucleophilic sites in biomolecules. This interaction could potentially inhibit key enzymes or disrupt cellular processes, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one to two structurally related compounds from the evidence:
Structural and Substituent Differences
Physical Properties
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Bromine’s electronegativity in all three compounds may promote reactivity at the propanone’s α-carbon, though steric effects from bulky substituents (e.g., -OCF₃) could offset this .
- Thermal Stability : The predicted high boiling point of the methylthio derivative (394.9°C) suggests that bulkier substituents (e.g., -OCF₃) might further elevate thermal stability due to increased molecular weight and intermolecular interactions.
Biological Activity
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique structural features, which include a phenyl ring substituted with two trifluoromethoxy groups and a bromopropanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C₁₁H₇BrF₆O₃
- Molecular Weight : 381.07 g/mol
- CAS Number : 1807081-17-9
The presence of trifluoromethoxy groups enhances the lipophilicity and reactivity of the compound, making it suitable for various biological interactions. The bromine atom facilitates substitution reactions, while the carbonyl group can participate in nucleophilic addition reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy substituents are known to enhance binding affinity to hydrophobic pockets in proteins or enzymes, potentially modulating various biological pathways by either inhibiting or activating these targets .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For example, derivatives have shown cytotoxic activity against a range of human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 2.76 |
| CaCo-2 (Colon Adenocarcinoma) | 9.27 |
| RXF 486 (Renal Cancer) | 1.143 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest .
Antimicrobial Activity
Additionally, preliminary studies have suggested antimicrobial properties against various pathogens. The structural features of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .
Case Studies and Research Findings
A study conducted on related compounds revealed that modifications in the trifluoromethoxy groups significantly affected their biological activity. For instance, altering the position of these substituents on the phenyl ring resulted in variations in binding affinity and anticancer efficacy against different tumor types.
Table: Comparative Activity of Related Compounds
| Compound Name | Activity | Key Differences |
|---|---|---|
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one | Moderate anticancer activity | Trifluoromethyl instead of trifluoromethoxy groups |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Anticancer and antimicrobial | Contains thiourea instead of a brominated propanone |
| 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one | High selectivity against renal cancer | Structural variations affecting biological pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
